molecular formula C9H12N2O2 B1338472 Ethyl 2-(3-aminopyridin-4-YL)acetate CAS No. 65645-57-0

Ethyl 2-(3-aminopyridin-4-YL)acetate

Cat. No. B1338472
Key on ui cas rn: 65645-57-0
M. Wt: 180.2 g/mol
InChI Key: WPJVPWFOTVTANX-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

To a 50-ml round-bottom flask was added 0.36 g (2.0 mmol) of 3-amino-4-pyridineacetic acid ethyl ester, 15 mL of ether and 10 mL of 10% hydrochloric acid. The resulting biphasic solution was stirred for 16 hours at room temperature. The two phases were separated, and the ether phase was washed with 5 mL of water. The combined aqueous phases were evaporated to dryness to yield 0.285 g of the title compound as a brown solid. 1H NMR (DMSO-d6): δ5.93 (s, 1H), 7.59 (d, J=5.6 Hz, 1H), 8.02 (s,1H), 8.49 (d, J=5.6 Hz, 1H), 12.54 (s, 1H), 14.0 (bs, 1H); C8H6N2O: APCI+MS: m/z 135 (M+H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[NH2:12])C.[ClH:14]>CCOCC>[ClH:14].[NH:12]1[C:7]2[C:6](=[CH:11][CH:10]=[N:9][CH:8]=2)[CH2:5][C:4]1=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=NC=C1)N)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting biphasic solution was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the ether phase was washed with 5 mL of water
CUSTOM
Type
CUSTOM
Details
The combined aqueous phases were evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.N1C(CC2=CC=NC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.285 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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